2-Fluoro-4-methylpent-2-enoic acid
Description
2-Fluoro-4-methylpent-2-enoic acid is a fluorinated unsaturated carboxylic acid characterized by a fluorine atom at the C2 position and a methyl group at C4 of a pent-2-enoic acid backbone. The fluorine substituent exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to non-fluorinated analogs.
Properties
CAS No. |
113425-72-2 |
|---|---|
Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
2-fluoro-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
VLTPEXOVJIWAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of 4-methylpent-2-enoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-methylpent-2-enoic acid in an appropriate solvent, such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methylpent-2-enoic acid may involve more scalable methods, such as continuous flow fluorination processes. These processes allow for the efficient and controlled introduction of fluorine atoms into the organic substrate, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylpent-2-enoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-Fluoro-4-methylpent-2-enoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biochemical pathways and the inhibition or activation of specific enzymes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
(a) 2-Fluoro-4-methylpent-2-enoic Acid vs. (Z)-4-Methylpent-2-enoic Acid (CAS 1775-44-6)
- Structural Differences: The absence of fluorine in (Z)-4-methylpent-2-enoic acid reduces its electron-withdrawing effects, leading to a higher pKa (~4.5) compared to the fluorinated analog (estimated pKa ~3.5) .
- Applications: The non-fluorinated compound is used as a flavoring agent (FEMA No. 4180), whereas the fluorinated derivative is explored for its enhanced metabolic stability in drug design .
(b) 2-Fluoro-4-methylpent-2-enoic Acid vs. 5-(4-Fluorophenyl)-2-methylpent-4-enoic Acid
- Substituent Position: The fluorine in 5-(4-fluorophenyl)-2-methylpent-4-enoic acid is on a phenyl ring rather than the aliphatic chain, altering its electronic and steric properties.
- Biological Relevance : The phenyl group may enhance binding to aromatic receptors, making it more suitable for pharmaceutical applications than the aliphatic fluorinated compound .
(c) 2-Fluoro-4-methylpent-2-enoic Acid vs. 4-Fluoro-2-(phenylamino)benzoic Acid
- Core Structure: The benzoic acid derivative features a rigid aromatic system with a phenylamino group, enabling intramolecular hydrogen bonding (N–H⋯O), which stabilizes its crystal structure .
- Acidity: The benzoic acid framework (pKa ~2.8) is more acidic than pent-2-enoic acids due to resonance stabilization of the deprotonated form .
Physicochemical Properties
Crystallographic and Stability Data
- Crystal Packing: 4-Fluoro-2-(phenylamino)benzoic acid forms A–B dimers via O–H⋯O hydrogen bonds, whereas fluorinated aliphatic acids like 2-Fluoro-4-methylpent-2-enoic acid may exhibit weaker C–H⋯F interactions, affecting solubility and melting points .
- Thermal Stability: Diphenyl-substituted analogs (e.g., 4-Methyl-2,2-diphenylpent-4-enoic acid) show increased hydrophobicity and thermal stability due to aromatic stacking, unlike the less bulky target compound .
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